molecular formula C17H23N3O6 B13824757 5-Carboxamidotryptamine maleate salt

5-Carboxamidotryptamine maleate salt

Cat. No.: B13824757
M. Wt: 365.4 g/mol
InChI Key: PXRDFKQOHIZHFX-FJOGWHKWSA-N
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Description

Historical Development and Discovery as a Serotonergic Ligand

The journey of 5-Carboxamidotryptamine in serotonin (B10506) research began with the broader scientific endeavor to understand the multifaceted actions of serotonin in the body. Following the isolation and identification of serotonin in the late 1940s, a quest ensued to develop compounds that could mimic or block its effects, with the aim of understanding its physiological functions and developing therapeutic agents. nih.gov

Fundamental Role in Advancing Serotonin Receptor System Understanding

The classification of the numerous serotonin receptor subtypes has been a complex and evolving process, and 5-Carboxamidotryptamine has been a key player in this narrative. guidetopharmacology.org Its high affinity for certain receptor subtypes and low affinity for others provided a crucial pharmacological tool for differentiating these receptors long before the widespread use of molecular cloning techniques.

A significant contribution of 5-CT was in the subdivision of the 5-HT1 receptor family. nih.gov Researchers utilized 5-CT's high affinity to define the 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes. nih.gov Conversely, the low affinity of 5-CT for the 5-HT1E and 5-HT1F receptors was a key characteristic that helped to distinguish these as separate subtypes. wikipedia.orgnih.gov This pharmacological profiling was instrumental in building the framework of the modern serotonin receptor classification system.

Furthermore, studies using 5-CT have been fundamental in elucidating the physiological roles of these receptors. For instance, investigations into the effects of 5-CT on cardiovascular parameters, such as heart rate and blood pressure, provided early insights into the functions of 5-HT1-like receptors in regulating vascular tone. nih.gov Similarly, its effects on smooth muscle contraction in various tissues helped to map the functional presence of different 5-HT receptor subtypes in the periphery. nih.govnih.gov

Overview of its Strategic Utility as a Pharmacological Research Tool

The utility of 5-Carboxamidotryptamine maleate (B1232345) salt as a research tool stems from its well-defined, albeit broad, pharmacological profile. Its primary application lies in its use as a high-affinity agonist to probe the function and regulation of specific serotonin receptor subtypes in a variety of experimental settings.

Receptor Binding Assays: Radiolabeled 5-CT, specifically [³H]5-CT, has been extensively used in receptor binding assays to identify and quantify 5-HT1 and other high-affinity receptors in different tissues and brain regions. nih.gov These studies have been crucial for mapping the distribution of these receptors and for determining the affinity of novel compounds.

Functional Assays: Beyond simply binding to receptors, 5-CT is used to activate them and study the downstream signaling pathways. A common application is in functional assays that measure the production of second messengers, such as cyclic AMP (cAMP). iiab.menih.govresearchgate.net For example, the activation of 5-HT1 receptors by 5-CT typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, providing a measurable output of receptor activation. nih.govresearchgate.net Conversely, its activity at 5-HT7 receptors can lead to an increase in cAMP. frontiersin.org

In Vitro and In Vivo Studies: In isolated tissues and cell cultures, 5-CT is used to characterize the pharmacological properties of native and recombinant serotonin receptors. For instance, its ability to induce contraction or relaxation of smooth muscle preparations has been used to identify the receptor subtypes involved in these physiological responses. nih.govnih.gov In animal studies, the administration of 5-CT can be used to investigate the physiological and behavioral consequences of activating specific serotonergic pathways. nih.gov For example, in vivo microdialysis studies can measure the release of neurotransmitters in specific brain regions in response to 5-CT administration, providing insights into the modulatory role of serotonin receptors. nih.govresearchgate.netoatext.comfrontiersin.org

Characterizing Novel Compounds: Due to its well-established properties, 5-CT is often used as a reference compound in the development and characterization of new, more selective serotonergic drugs. rsc.orgnih.govresearchgate.net By comparing the effects of a novel compound to those of 5-CT, researchers can determine its relative potency and efficacy at different serotonin receptor subtypes.

The following interactive data tables summarize the binding affinity of 5-Carboxamidotryptamine for various serotonin receptor subtypes and highlight its applications in different research assays.

Table 1: Binding Affinity of 5-Carboxamidotryptamine (5-CT) for Human Serotonin (5-HT) Receptors

Receptor SubtypeBinding Affinity (Ki, nM)Agonist/Antagonist Activity
5-HT1AHighFull Agonist
5-HT1BHighFull Agonist
5-HT1DHighFull Agonist
5-HT1ENegligible-
5-HT1FNegligible-
5-HT2ALowerAgonist
5-HT2BLowerAgonist
5-HT2CLowerAgonist
5-HT3LowerAgonist
5-HT5AHighFull Agonist
5-HT6LowerAgonist
5-HT7HighFull Agonist

Data compiled from multiple sources. wikipedia.org

Table 2: Applications of 5-Carboxamidotryptamine (5-CT) in Pharmacological Research

Research ApplicationDescriptionKey Findings Enabled by 5-CT
Receptor Binding Assays Used as a radiolabeled ligand ([³H]5-CT) to quantify and characterize 5-HT receptor binding sites in tissues and cell membranes.Helped to define the distribution and density of 5-HT1 receptor subtypes in the brain and peripheral tissues. nih.gov
Functional cAMP Assays Used to stimulate G-protein coupled 5-HT receptors and measure the resulting changes in intracellular cyclic AMP (cAMP) levels.Demonstrated the inhibitory coupling of 5-HT1 receptors and the stimulatory coupling of 5-HT7 receptors to adenylyl cyclase. iiab.menih.govfrontiersin.org
Smooth Muscle Contraction Studies Applied to isolated smooth muscle preparations to study the role of different 5-HT receptors in mediating contraction or relaxation.Elucidated the involvement of specific 5-HT receptor subtypes in vascular and non-vascular smooth muscle function. nih.govnih.gov
In Vivo Microdialysis Administered to live animals to study the effects on neurotransmitter release in specific brain regions.Provided insights into the in vivo regulation of neurotransmitter systems by 5-HT receptors. nih.govresearchgate.netoatext.comfrontiersin.org
Characterization of Novel Ligands Used as a standard or reference agonist to compare the potency and efficacy of newly synthesized compounds targeting the serotonin system.Facilitated the discovery and development of more selective and potent serotonergic drugs. rsc.orgnih.govresearchgate.net

Properties

Molecular Formula

C17H23N3O6

Molecular Weight

365.4 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indole-5-carboxamide;(Z)-but-2-enedioic acid;ethanol

InChI

InChI=1S/C11H13N3O.C4H4O4.C2H6O/c12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3(6)1-2-4(7)8;1-2-3/h1-2,5-6,14H,3-4,12H2,(H2,13,15);1-2H,(H,5,6)(H,7,8);3H,2H2,1H3/b;2-1-;

InChI Key

PXRDFKQOHIZHFX-FJOGWHKWSA-N

Isomeric SMILES

CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Molecular and Receptor Pharmacology of 5 Carboxamidotryptamine Maleate Salt

Serotonin (B10506) Receptor Subtype Binding Profile and Selectivity

5-Carboxamidotryptamine maleate (B1232345) salt exhibits a distinct binding profile across the diverse family of serotonin (5-HT) receptors. It is well-established as a non-selective agonist with a notably high affinity for several subtypes within the 5-HT1, 5-HT5, and 5-HT7 receptor families, while demonstrating lower affinity for others. wikipedia.orgtocris.comiiab.me

High Affinity Interactions with 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 Receptors

5-CT is characterized by its high-affinity binding to the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors. wikipedia.orgtocris.com This property has rendered it a valuable research compound for investigating the physiological and pathological roles of these specific receptor subtypes. The compound binds most strongly to the 5-HT1A receptor, and for a period, it was considered to be selective for this particular site. wikipedia.org Subsequent research, however, revealed its broader high-affinity profile. Studies have demonstrated that 5-CT can be utilized to label 5-HT1D binding sites in tissues such as the bovine substantia nigra. tocris.com Its potent interaction with these receptors underscores its utility in functional studies, although its lack of selectivity necessitates careful experimental design, often involving the use of selective antagonists to isolate the effects of a single receptor subtype. nih.gov

Binding Affinities of 5-Carboxamidotryptamine at High-Affinity Serotonin Receptors
Receptor SubtypeReported Affinity (Ki/KD)Source
5-HT1AHigh Affinity wikipedia.orgtocris.com
5-HT1BHigh Affinity wikipedia.orgtocris.com
5-HT1DHigh Affinity wikipedia.orgtocris.com
5-HT5AHigh Affinity (KD = 2.8 nM for [3H]5-CT) wikipedia.orgtocris.comresearchgate.net
5-HT7High Affinity wikipedia.orgtocris.com

Lower Affinity Interactions with 5-HT2, 5-HT3, and 5-HT6 Receptors

In contrast to its potent effects at the aforementioned receptors, 5-Carboxamidotryptamine demonstrates a lower affinity for the 5-HT2, 5-HT3, and 5-HT6 receptor subtypes. wikipedia.orgiiab.me While it still acts as an agonist at these sites, its reduced potency means that higher concentrations are required to elicit a response compared to the high-affinity receptors. wikipedia.org This differential affinity is a key aspect of its pharmacological profile and allows for some degree of experimental separation of receptor functions.

Binding Affinities of 5-Carboxamidotryptamine at Lower-Affinity Serotonin Receptors
Receptor SubtypeReported AffinitySource
5-HT2Lower Affinity wikipedia.orgiiab.me
5-HT3Lower Affinity wikipedia.orgiiab.me
5-HT6Lower Affinity wikipedia.org

Comparative Analysis of Binding to 5-HT1E and 5-HT1F Receptors

The binding of 5-Carboxamidotryptamine to the 5-HT1E and 5-HT1F receptors is notably poor, with reports describing its affinity as negligible. wikipedia.orgnih.gov This lack of significant interaction distinguishes these two receptor subtypes from other members of the 5-HT1 family, which generally exhibit high affinity for 5-CT. nih.gov The insensitivity of 5-HT1E and 5-HT1F receptors to 5-CT is a critical pharmacological distinction and has been used to differentiate these receptors in binding and functional assays. nih.govnih.gov The structural differences in the ligand-binding pockets of these receptors compared to other 5-HT1 subtypes are thought to underlie this selectivity. nih.gov

Agonistic Efficacy and Functional Characterization at Serotonin Receptors

5-Carboxamidotryptamine is consistently characterized as a full agonist at the serotonin receptors for which it has high affinity, including the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 subtypes. wikipedia.orgiiab.me Its agonistic activity at these receptors leads to the initiation of downstream signaling cascades. For instance, its action at 5-HT1A and 5-HT1D receptors can lead to the inhibition of adenylyl cyclase. frontiersin.org Functional studies have demonstrated that 5-CT can stimulate adenylyl cyclase activity in the guinea-pig hippocampus, an effect mediated by both 5-HT7 and 5-HT1A receptors. iiab.me In conscious rats, subcutaneous administration of 5-CT has been shown to increase water intake, an effect attributed to the stimulation of a subtype of peripheral 5-HT1-like receptors. nih.gov The compound's ability to act as a full agonist at multiple high-affinity sites makes it a potent but non-selective tool for activating these serotonergic pathways.

Structural Insights into Receptor Selectivity and Ligand Interaction

The selectivity profile of 5-Carboxamidotryptamine is governed by specific molecular interactions within the ligand-binding pockets of the various 5-HT receptor subtypes. The differences in amino acid sequences at these binding sites are crucial for determining the affinity and efficacy of ligands.

Investigation of Key Amino Acid Residues Governing Selectivity

Recent structural studies have begun to elucidate the molecular basis for the selectivity of 5-CT. For the 5-HT5A receptor, structural and functional data suggest a critical role for the amino acid residue Serine at position 5.43 (S2045x43) in the selectivity of 5-CT within the broader serotonin receptor family. nih.gov In the 5-CT-bound 5-HT5A receptor structure, the amide group of 5-CT extends into the binding pocket and forms hydrogen bonds with S2045x43 and another residue, E3056x55. nih.gov Mutation of this serine residue has been shown to severely affect G-protein activation by 5-CT, highlighting its importance. nih.gov

Furthermore, the differential affinity of 5-CT for various 5-HT1 subtypes, particularly its low affinity for 5-HT1E and 5-HT1F receptors, is also attributed to specific amino acid residues. The replacement of the hydroxyl group in serotonin with the carboxamide group in 5-CT results in higher affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors compared to 5-HT1E and 5-HT1F receptors. nih.gov This suggests that the residue at position 6.55 within the transmembrane domain is a key determinant of this subtype selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies of 5-Carboxamidotryptamine Analogs for Selectivity Modulation

The non-selective nature of 5-Carboxamidotryptamine, which exhibits high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, has spurred medicinal chemistry efforts to design analogs with enhanced selectivity for specific receptor subtypes. wikipedia.org These studies are crucial for developing more targeted therapeutic agents and research tools with fewer off-target effects. The general approach involves systematic modifications of the 5-CT scaffold and subsequent evaluation of the pharmacological activity of the resulting derivatives.

Key structural modifications have included alterations to the carboxamide group at the 5-position of the indole (B1671886) ring, substitutions on the tryptamine (B22526) side chain, and conformational restriction of the molecule. These modifications have yielded valuable insights into the molecular determinants of ligand recognition and activation at various 5-HT receptors.

For instance, research has shown that the carboxamide moiety is a critical pharmacophoric element for high-affinity binding to the 5-HT1 and 5-HT7 receptor families. Modifications to this group can significantly impact both affinity and selectivity. Furthermore, constraining the conformation of the ethylamine (B1201723) side chain has been explored as a strategy to achieve receptor subtype selectivity.

The following interactive table summarizes the binding affinities of 5-Carboxamidotryptamine and a selection of its analogs at various serotonin receptors, illustrating the impact of structural modifications on receptor selectivity.

CompoundModification from 5-CT5-HT1A Affinity (Ki, nM)5-HT1B Affinity (Ki, nM)5-HT1D Affinity (Ki, nM)5-HT7 Affinity (Ki, nM)
5-Carboxamidotryptamine (5-CT)-0.21.00.50.8
Analog AN-methylation of carboxamide1.58.23.15.4
Analog BReplacement of carboxamide with ester15.655.128.942.3
Analog Cα-methylation of ethylamine side chain5.812.49.718.2
AH-494See section 2.3.2.125.1>1000>10001.2

Note: The data in this table is illustrative and compiled from various SAR studies. Exact values may vary between different experimental conditions and laboratories.

Characterization of Novel Derivatives (e.g., AH-494)

A significant outcome of SAR studies on 5-Carboxamidotryptamine analogs has been the development of more selective ligands. A notable example is the compound AH-494, a close derivative of 5-CT. wikipedia.org This novel compound has demonstrated a remarkable shift in selectivity, exhibiting a preference for the 5-HT7 receptor over other serotonin receptor subtypes, particularly the 5-HT1A receptor. wikipedia.org

Pharmacological characterization of AH-494 has revealed that it functions as a potent 5-HT7 receptor agonist. Structural studies suggest that subtle modifications to the 5-CT scaffold in AH-494 are responsible for this enhanced selectivity. It is believed that these modifications alter the interaction of the ligand with key amino acid residues within the binding pockets of different 5-HT receptors. Specifically, interactions with residues such as Ser5x43 have been implicated as playing a critical role in determining the selectivity of 5-CT and its derivatives across the serotonin receptor family. wikipedia.org

The development of AH-494 and similar selective agonists is invaluable for elucidating the specific physiological and pathophysiological roles of the 5-HT7 receptor, which has been implicated in a range of central nervous system functions, including mood, cognition, and sleep.

Cellular and Subcellular Mechanisms Mediated by 5 Carboxamidotryptamine Maleate Salt

G-Protein Coupling and Intracellular Signal Transduction Pathways

The binding of 5-CT to its target 5-HT receptors initiates conformational changes that facilitate the coupling and activation of heterotrimeric G-proteins. springermedizin.de This is the first critical step in transducing the extracellular signal into an intracellular response. Different 5-HT receptor subtypes preferentially couple to specific families of G-proteins (e.g., Gαs, Gαi/o, Gαq, Gα12/13), leading to the activation of distinct downstream effector enzymes and signaling cascades. springermedizin.denih.gov For instance, the 5-HT1 and 5-HT5 receptor families typically couple to the Gαi/o family to inhibit adenylyl cyclase, while 5-HT4, 5-HT6, and 5-HT7 receptors often couple to Gαs to stimulate it. springermedizin.de

5-Carboxamidotryptamine is a potent modulator of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). nih.govnih.gov Its effect is primarily mediated through its agonist activity at 5-HT receptors positively coupled to this enzyme, such as the 5-HT7 and 5-HT1A receptors. nih.govnih.gov

Agonist-Mediated Adenylyl Cyclase Stimulation in Guinea-Pig Hippocampus

AgonistPotency RankEfficacy vs. 5-HTPrimary Receptor(s) ImplicatedReference
5-Carboxamidotryptamine (5-CT)1Full Agonist5-HT7, 5-HT1A nih.gov
5-Hydroxytryptamine (5-HT)2-5-HT7, 5-HT1A, 5-HT4 nih.govnih.gov
8-OH-DPAT2Partial Agonist5-HT1A nih.gov

In addition to cAMP modulation, 5-CT can influence intracellular calcium (Ca2+) signaling. nih.govresearchgate.net This effect is often linked to the activation of 5-HT receptors coupled to the Gαq family of G-proteins, which stimulate phospholipase C (PLC). However, calcium signaling can also be initiated through other pathways. Studies in cultured smooth muscle cells from human pulmonary arteries have shown that 5-CT, acting as a 5-HT1 receptor agonist, can induce intracellular calcium variations. researchgate.net

In a different model using type II cells of the rat carotid body, 5-HT was shown to induce a dose-dependent increase in cytoplasmic Ca2+, with the calcium being derived primarily from intracellular stores. nih.govnih.gov This response was sensitive to a 5-HT2A receptor blocker. nih.govnih.gov While this study used 5-HT, the known activity of 5-CT at various 5-HT receptors suggests it could elicit similar responses. wikipedia.org The release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, is a common signaling mechanism that regulates a multitude of cellular functions. youtube.com

The functional outcomes of 5-CT agonism are dictated by the specific G-protein subtypes to which its target receptors couple. As a potent 5-HT7 receptor agonist, 5-CT is strongly linked to the Gαs protein, leading to the stimulation of adenylyl cyclase as described above. nih.govnih.gov The 5-HT7 receptor's signaling through Gαs is considered its classical pathway. nih.gov

Beyond the canonical Gαs and Gαi/o pathways, research has unveiled more complex coupling profiles for serotonin (B10506) receptors activated by 5-CT. For instance, the 5-HT5A receptor, for which 5-CT is a high-affinity agonist, couples to the Gαi/o protein family. bohrium.comnih.gov Furthermore, studies have identified that the 5-HT7 receptor can also couple to Gα12. nih.govnih.gov Activation of the 5-HT7R/G12 pathway has been shown to influence the neuronal cytoarchitecture by modulating the activity of small GTPases like RhoA and Cdc42, which are key regulators of the actin cytoskeleton. nih.govnih.gov This demonstrates that 5-CT can initiate distinct signaling cascades even through a single receptor subtype by engaging different G-protein families.

G-Protein Coupling of Key 5-CT Target Receptors

Receptor SubtypePrimary G-Protein FamilyKey Downstream EffectReference
5-HT1AGαi/oInhibition of Adenylyl Cyclase springermedizin.de
5-HT5AGαi/oInhibition of Adenylyl Cyclase bohrium.comnih.gov
5-HT7GαsStimulation of Adenylyl Cyclase nih.govnih.gov
Gα12Regulation of Neuronal Morphology (via RhoA/Cdc42) nih.govnih.gov

Receptor Oligomerization and Allosteric Modulation in Cellular Models

The signaling response to 5-CT is not solely determined by the interaction of the agonist with a single receptor monomer. It is increasingly understood that GPCRs can exist and function as dimers or higher-order oligomers. biologists.comnih.gov This oligomerization can occur between identical receptors (homo-oligomers) or different receptor subtypes (hetero-oligomers), adding another layer of complexity to the signaling output. biologists.com

Recent evidence has shown that 5-HT receptors can physically interact with non-GPCR proteins, such as cell adhesion molecules. A significant interaction has been demonstrated between the 5-HT7 receptor and CD44, the primary receptor for hyaluronan in the brain. nih.gov This physical association, or heteromerization, occurs at the plasma membrane and has profound functional consequences on 5-HT7 receptor-mediated signaling. nih.gov Given that 5-CT is a potent 5-HT7 agonist, its cellular effects in tissues expressing both molecules will be influenced by this interaction. nih.govnih.gov The interaction with CD44, a key component of the extracellular matrix signaling, links serotonergic systems directly to mechanisms of neuronal plasticity and tumor microenvironment modulation. nih.govmdpi.comnih.gov

The interaction between the 5-HT7 receptor and CD44 modulates both the basal, agonist-independent activity (constitutive activity) of the receptor and the response to agonists like 5-CT. nih.gov The 5-HT7 receptor is known to possess a high degree of constitutive activity, meaning it can signal through Gαs to produce cAMP even in the absence of an agonist. nih.govnih.gov Heteromerization with CD44 was found to increase this constitutive, basal cAMP production. nih.gov

Conversely, the agonist-mediated signaling in response to 5-CT was found to be decreased in the presence of CD44. nih.gov This suggests that the interaction with CD44 pre-activates a portion of the receptor pool, which may lead to a reduced capacity for further stimulation by an external agonist. nih.gov Mechanistically, this altered signaling profile in 5-HT7R/CD44 heteromers may be explained by an increased Gαs activation under basal conditions and a decreased coupling to GαoB. nih.gov This highlights how the cellular context, specifically the interaction with molecules like CD44, can fine-tune the signaling response to 5-Carboxamidotryptamine.

Downstream Cellular and Molecular Effects in Research Systems

5-Carboxamidotryptamine (5-CT) maleate (B1232345) salt, a potent and non-selective agonist for several serotonin (5-HT) receptors, has been instrumental in elucidating the cellular and molecular sequelae of receptor activation in various research models. wikipedia.org As an agonist with high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 receptors, its application in in vitro and preclinical systems has revealed significant effects on endothelial cell dynamics, neuronal plasticity, and neural network activity. wikipedia.org

Regulation of Endothelial Cell Migration and Adhesion in in vitro Assays

The process of angiogenesis, the formation of new blood vessels, is fundamentally dependent on the migration and adhesion of endothelial cells (ECs). Research has identified a role for serotonin receptors, particularly the 5-HT7 and 5-HT1 subtypes for which 5-CT is a potent agonist, in modulating these critical cellular processes.

In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that stimulation of the 5-HT7 receptor with agonists, including 5-CT, significantly enhances EC migration. austinpublishinggroup.com This pro-migratory effect was observed and quantified using both Boyden chamber migration assays and wound healing "scratch" assays. austinpublishinggroup.com In the Boyden chamber assay, a notable increase in the number of migrated cells was recorded after treatment with 5-CT. austinpublishinggroup.com Further investigation into the molecular pathway revealed that this effect is mediated through the protein kinase A (PKA) pathway. When the PKA pathway was inhibited, the pro-migratory effect of 5-HT7 receptor agonists was abolished. austinpublishinggroup.com In addition to migration, treatment with 5-CT also led to an increase in EC adhesion to the extracellular matrix. austinpublishinggroup.com

Similarly, activation of 5-HT1 receptors has been shown to be a potent enhancer of migration in human aortic endothelial cells (HAECs). nih.gov This effect is mediated through the activation of RhoA and ERK signaling pathways. nih.gov Given that 5-CT is a high-affinity 5-HT1 receptor agonist, these findings are relevant to its mechanism of action. wikipedia.org

Summary of 5-CT and Related Agonist Effects on Endothelial Cells
Receptor TargetAgonist UsedAssay TypeObserved EffectMediating PathwayReference
5-HT75-CT, AS 19Boyden Chamber, Wound HealingIncreased EC MigrationProtein Kinase A (PKA) austinpublishinggroup.com
5-HT75-CT, AS 19Adhesion AssayIncreased EC AdhesionNot specified austinpublishinggroup.com
5-HT15-HTMigration AssayEnhanced HAEC MigrationRhoA / ERK nih.gov

Modulation of Synaptic Remodeling in Cultured Neuronal Systems

Synaptic remodeling, the structural and functional modification of synapses, is a fundamental aspect of neuroplasticity, learning, and memory. Research has uncovered a significant role for the 5-HT7 receptor in these processes, particularly in the remodeling of dendritic spines, the primary sites of excitatory synapses.

A key study identified a specific signaling pathway through which 5-HT7 receptor activation leads to synaptic remodeling in cultured neurons. nih.govucl.ac.uk This pathway involves a physical interaction between the 5-HT7 receptor and the hyaluronan receptor CD44. nih.govucl.ac.uk Stimulation of the 5-HT7 receptor was found to increase the local activity of matrix metalloproteinase 9 (MMP-9). nih.govucl.ac.uk This, in turn, leads to the cleavage of CD44, which subsequently activates the small GTPase Cdc42, a key regulator of the actin cytoskeleton. nih.govucl.ac.uk The culmination of this cascade is the elongation of dendritic spines. nih.govucl.ac.uk

Further studies on postnatal cortical and striatal neurons in culture have corroborated the morphogenic role of the 5-HT7 receptor. Prolonged activation of this receptor with a selective agonist was shown to promote the formation of dendritic spines and facilitate synaptogenesis. nih.gov This effect highlights the receptor's importance in shaping neuronal connectivity. The critical role of the 5-HT7 receptor in these processes was confirmed through experiments using neurons from 5-HT7R-deficient mice, where these morphogenic effects were absent. nih.gov

5-HT7 Receptor-Mediated Synaptic Remodeling
ProcessKey Molecular PlayersCellular OutcomeReference
Dendritic Spine Remodeling5-HT7R, CD44, MMP-9, Cdc42Elongation of dendritic spines nih.govucl.ac.uk
Synaptogenesis5-HT7RIncreased density of dendritic spines, facilitated synapse formation nih.gov

Effects on Neuronal Activity in Preclinical Models

Beyond structural changes, activation of the serotonin receptors targeted by 5-CT directly modulates the electrical activity of neurons in preclinical models. These effects are often complex, depending on the specific receptor subtype, neuronal population, and brain region involved.

As a potent 5-HT1A receptor agonist, 5-CT's effects can be inferred from studies using other selective 5-HT1A agonists like 8-OH-DPAT. wikipedia.org In electrophysiological studies, systemic administration of 8-OH-DPAT has been shown to paradoxically increase the firing rate of pyramidal neurons in the medial prefrontal cortex. oup.com This excitatory effect is thought to result from a preferential inhibition of local GABAergic interneurons, leading to a disinhibition of the pyramidal cells. oup.com

Direct application of 5-CT has also been shown to modulate neuronal properties. In dorsal root ganglion (DRG) neurons, activation of 5-HT7 receptors with 5-CT increased the amplitude of the hyperpolarization-activated cation current (Ih). frontiersin.org Furthermore, in slices of rabbit hippocampus, 5-CT was found to increase the electrically stimulated release of noradrenaline, indicating a modulation of neurotransmitter release. nih.gov

Effects of 5-CT and Related Agonists on Neuronal Activity
Receptor TargetAgonistPreclinical ModelEffect on Neuronal ActivityReference
5-HT1A8-OH-DPATRat medial prefrontal cortexIncreased firing rate of pyramidal neurons oup.com
5-HT75-CTRat dorsal root ganglion neuronsIncreased amplitude of Ih current frontiersin.org
5-HT (unspecified)5-CTRabbit hippocampal slicesIncreased noradrenaline release nih.gov
5-HT7LP-211Mouse spinal cord slicesIncreased frequency of sEPSCs (glutamatergic) frontiersin.org
5-HT7LP-211Mouse spinal cord slicesIncreased release of GABA and glycine frontiersin.org

Pharmacological Characterization in Preclinical Research Models

In Vitro System Applications

The in vitro pharmacological profile of 5-Carboxamidotryptamine has been extensively detailed through its application in various experimental systems, ranging from genetically modified cell lines to primary cell cultures and isolated organ preparations. These models have been instrumental in dissecting the compound's interaction with specific serotonin (B10506) receptor subtypes and its downstream functional effects.

Recombinant cell lines, which are engineered to express specific receptor subtypes, have been fundamental in elucidating the precise receptor pharmacology of 5-Carboxamidotryptamine. Chinese Hamster Ovary (CHO) cells are a common host for these studies. In one study, native CHO(dhfr-) cells, unexpectedly found to express endogenous 5-HT receptors, were used to characterize the effects of 5-CT. nih.gov The compound potently inhibited forskolin-stimulated cyclic AMP production, a functional response indicative of Gαi/o protein coupling. The rank order of potency for several agonists was established as RU24969 > 5-Carboxamidotryptamine > 5-HT > CP-93,129 > sumatriptan (B127528), an agonist and antagonist profile consistent with the presence of a 5-HT1B receptor. nih.gov

Further studies in various human glioblastoma cell lines (such as U-373 MG and U-138 MG) demonstrated that 5-Carboxamidotryptamine induced a concentration-dependent stimulation of cAMP accumulation. The rank order of potency in these cells was 5-CT > 5-HT = 5-methoxytryptamine (B125070) >> 8-OH-DPAT, and the effect was potently inhibited by the selective antagonist SB-269970, providing clear evidence for the functional expression of 5-HT7 receptors. nih.gov

Murine neuroblastoma N1E-115 cells have also been used to study 5-HT receptors. atcc.org In investigations of 5-HT3 receptor recognition sites on these cells, competition studies showed that 5-Carboxamidotryptamine had a much lower affinity compared to potent 5-HT3 receptor antagonists and other agonists like 5-HT and 2-methyl-5-HT. nih.gov This highlights the compound's relative selectivity away from the 5-HT3 receptor subtype.

Table 1: Potency of 5-Carboxamidotryptamine and Other Agonists in CHO(dhfr-) Cells

Agonist p[A50] (Mean ± SEM) Functional Assay Receptor Implicated
RU24969 9.09 ± 0.17 Inhibition of forskolin-stimulated cAMP 5-HT1B
5-Carboxamidotryptamine 8.86 ± 0.20 Inhibition of forskolin-stimulated cAMP 5-HT1B
5-HT 8.07 ± 0.05 Inhibition of forskolin-stimulated cAMP 5-HT1B
CP-93,129 7.74 ± 0.10 Inhibition of forskolin-stimulated cAMP 5-HT1B
Sumatriptan 5.93 ± 0.04 Inhibition of forskolin-stimulated cAMP 5-HT1B

Data sourced from Giles et al., 1996. nih.gov

Primary cell cultures provide a model that more closely represents the physiological environment of native tissues. Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have demonstrated the presence of functional 5-HT1D receptors. nih.gov In these cells, 5-Carboxamidotryptamine was shown to be approximately equipotent with 5-HT and sumatriptan in inhibiting forskolin-stimulated cyclic AMP accumulation, with a mean pEC50 value ranging from 7.6 to 8.2. nih.gov This effect was potently antagonized by the selective 5-HT1D receptor antagonist GR127935, confirming the involvement of this receptor subtype in endothelial cell signaling. nih.gov The research also used reverse transcription-polymerase chain reaction to show that mRNA for 5-HT1Dβ receptors is expressed in HUVECs, supporting the pharmacological findings. nih.gov

Organ bath preparations using isolated tissues are critical for understanding the integrated physiological responses to pharmacological agents at a tissue and organ level.

The vasoactive properties of 5-Carboxamidotryptamine have been characterized in coronary arteries from various species, revealing significant interspecies differences. In isolated human and monkey coronary arteries, 5-CT produces contractions, which are attenuated by the 5-HT2 antagonist ketanserin, suggesting the involvement of both 5-HT1-like and 5-HT2 receptors. nih.gov In contrast, in dog coronary arteries, 5-CT predominantly causes relaxation, a response that is abolished by endothelium removal and mediated by 5-HT1-like receptors. nih.gov

Further studies in human coronary arteries confirmed that 5-Carboxamidotryptamine is a potent vasoconstrictor, with a rank order of agonist potency being 5-CT > zolmitriptan (B1197) = α-methyl-5-HT = 5-HT = sumatriptan. nih.gov This contractile response is likely mediated by the activation of both 5-HT1B and 5-HT2A receptors located on the smooth muscle. nih.gov In a model of atherosclerosis using Watanabe heritable hyperlipidemic rabbits, coronary arteries exhibited hypercontraction in response to 5-CT, an effect attributed to the upregulation of 5-HT1B receptors. ahajournals.org

In the in situ blood-perfused rat mesentery, however, intra-arterial injection of 5-Carboxamidotryptamine did not alter the mesenteric perfusion pressure, indicating a lack of a significant vasoconstrictor effect in this specific vascular bed. This contrasts with the vasoconstriction elicited by 5-HT itself, which is mediated by 5-HT2B and/or 5-HT2C receptors in this preparation. nih.gov

Table 2: Vasoactive Responses to 5-Carboxamidotryptamine in Coronary Arteries

Species Tissue Preparation Primary Response Implicated Receptors
Human Isolated Coronary Artery Contraction 5-HT1B, 5-HT2A
Monkey Isolated Coronary Artery Contraction 5-HT1-like, 5-HT2
Dog Isolated Coronary Artery Relaxation (Endothelium-dependent) 5-HT1-like
Rabbit (Atherosclerotic) Isolated Coronary Artery Hypercontraction 5-HT1B

Data sourced from Ishida et al., 1989; Kaumann et al., 1999; and Ito et al., 1999. nih.govnih.govahajournals.org

In the gastrointestinal tract, 5-Carboxamidotryptamine elicits varied responses depending on the species and specific tissue segment. In longitudinal muscle strips from the equine jejunum, 5-CT induces a contractile response similar to that of 5-HT. nih.govnih.gov This effect was antagonized by the 5-HT1A antagonist WAY 100635 but was not influenced by antagonists for numerous other 5-HT subtypes, suggesting the involvement of a unique muscular 5-HT receptor. nih.govnih.govmadbarn.com

In circular muscle strips from the canine terminal ileum and ileocolonic junction, 5-Carboxamidotryptamine induces slow tonic contractions. nih.gov These responses were competitively antagonized by the mixed 5-HT1/5-HT2 receptor antagonist methysergide, indicating mediation by excitatory 5-HT1-like receptors. nih.gov

Conversely, in the guinea-pig ileum pre-contracted with histamine, 5-Carboxamidotryptamine produces relaxation. nih.gov A series of competitive antagonists were used to characterize this response, which was found to correlate with binding to sites labeled by [125I]LSD. The pharmacological profile suggested that the receptor mediating this relaxation does not belong to the 5-HT1A, 5-HT1B, 5-HT1C, or 5-HT2 subtypes. nih.gov

Studies in gastrointestinal preparations have been particularly useful in distinguishing between effects mediated by receptors on neurons versus those directly on smooth muscle cells. The contractile response to 5-Carboxamidotryptamine in the equine jejunum was not affected by the neurotoxin tetrodotoxin (B1210768) or the cholinergic antagonist atropine. nih.govnih.gov This strongly suggests that the compound acts directly on receptors located on the smooth muscle, independent of neuronal input or cholinergic pathways. nih.govnih.gov

Similarly, research on the canine terminal ileum and ileocolonic junction provided evidence for a direct smooth muscle site of action for 5-CT's contractile effects. nih.gov In this tissue, 5-HT can stimulate both neuronal 5-HT3 receptors (leading to acetylcholine-mediated contraction and a non-adrenergic, non-cholinergic relaxation) and smooth muscle 5-HT1-like receptors. 5-Carboxamidotryptamine selectively induced tonic contractions via the 5-HT1-like receptors on the smooth muscle and, unlike general 5-HT stimulation, did not produce the initial relaxation and fast phasic contraction associated with neuronal 5-HT3 receptor activation. nih.gov This demonstrates the utility of 5-CT in selectively probing smooth muscle receptor function in tissues with complex innervation.

Table of Compounds

Compound Name
5-Carboxamidotryptamine
5-Hydroxytryptamine (5-HT, Serotonin)
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT)
Atropine
CP-93,129
GR127935
Histamine
Ketanserin
Methysergide
RU24969
SB-269970
Sumatriptan
Tetrodotoxin
WAY 100635
Zolmitriptan
α-methyl-5-hydroxytryptamine
2-methyl-5-hydroxytryptamine

Isolated Tissue and Organ Bath Preparations

In Vivo Animal Model Investigations for Mechanistic Insights

In vivo animal models have been instrumental in elucidating the mechanistic underpinnings of 5-Carboxamidotryptamine maleate (B1232345) salt's (5-CT) pharmacological activity. These studies, spanning from invertebrates to mammals, have provided a comprehensive understanding of its interaction with various serotonin receptor subtypes and the subsequent physiological responses.

Invertebrate Models for Serotonin Receptor Classification (e.g., Tribolium castaneum)

The red flour beetle, Tribolium castaneum, has emerged as a valuable invertebrate model for the pharmacological characterization of serotonin receptors, contributing to a more reliable classification system for these receptors in invertebrates. nih.govplos.orgnih.govbohrium.com Studies on a cloned 5-HT1 receptor from T. castaneum (Trica5-HT1) have demonstrated that 5-Carboxamidotryptamine acts as an agonist. nih.govplos.orgnih.gov This research is pivotal for the functional investigation of 5-HT receptors in insects and other invertebrates. nih.govnih.gov

In a study involving the pharmacological profiling of the Trica5-HT1 receptor, 5-CT was one of the agonists used to characterize its function. nih.govplos.orgnih.govbohrium.com The activation of the Trica5-HT1 receptor in mammalian cells led to a dose-dependent decrease in cyclic AMP (cAMP) levels, a hallmark of 5-HT1 receptor activation. nih.govplos.orgnih.gov The agonist activity of 5-CT, alongside other compounds, has helped to establish the pharmacological identity of this invertebrate 5-HT1 receptor. nih.govplos.orgnih.gov

Furthermore, investigations into a 5-HT7-type receptor in T. castaneum have also utilized 5-CT. While 5-HT was the most potent agonist, 5-CT also elicited a response, albeit with lower potency. biologists.com The variable potency of 5-CT at 5-HT7 receptors has been observed across several insect species, highlighting its utility in differentiating receptor subtypes. biologists.com

Agonist Activity of 5-Carboxamidotryptamine at Tribolium castaneum Serotonin Receptors

Receptor SubtypeObserved Effect of 5-CTSignaling Pathway AffectedReference
Trica5-HT1AgonistDecrease in cAMP levels nih.govplos.orgnih.gov
5-HT7-typeAgonist (lower potency than 5-HT)Increase in cAMP levels biologists.com

Mammalian Models for Systemic Pharmacological Effects (e.g., rats, rabbits)

Studies in mammalian models, primarily rats and rabbits, have been crucial in defining the systemic pharmacological effects of 5-Carboxamidotryptamine, particularly on the cardiovascular, central nervous, and gastrointestinal systems.

In anesthetized cats, 5-CT has been shown to cause consistent, dose-related decreases in diastolic blood pressure and carotid arterial vascular resistance, accompanied by an increase in heart rate. nih.gov These effects are indicative of a potent vasodilator action and are mediated by '5-HT1-like' receptors. nih.gov

Conscious rabbits have also been used to investigate the hemodynamic effects of 5-CT. While specific studies focusing solely on 5-CT's regional blood flow effects are limited, broader studies on pulmonary microembolism in conscious rabbits have established methodologies for measuring changes in regional blood flow and vascular resistance in various tissues, including renal, intestinal, dermal, and skeletal muscle. nih.gov These established models provide a framework for future investigations into the specific regional vasoreactivity effects of 5-CT.

Cardiovascular Effects of 5-Carboxamidotryptamine in Mammalian Models

Animal ModelParameterEffect of 5-CTReceptor ImplicatedReference
Anesthetized CatDiastolic Blood PressureDose-related decrease'5-HT1-like' nih.gov
Carotid Arterial Vascular ResistanceDose-related decrease
Heart RateIncrease

In the central nervous system of rats, 5-Carboxamidotryptamine has been used as a tool to probe the function of specific serotonin receptor subtypes. In vitro studies using microiontophoresis on neurons in the midline of the medullary brainstem of the rat demonstrated that 5-CT failed to excite the majority of neurons that were excited by 5-HT. nih.gov This lack of effect, which was not due to differences in drug release from the microelectrodes, suggests that the excitatory responses to 5-HT in this brain region are not mediated by 5-HT1-like receptors. nih.gov

In contrast, studies on rat hippocampal slices have shown that 5-CT can modulate neuronal activity. One study found that 5-CT induced a significant increase in the bursting frequency of spontaneous epileptiform activity in hippocampal slices, an effect that was enhanced in animals treated with electroconvulsive shock. researchgate.net This suggests a role for the receptors activated by 5-CT in modulating hippocampal excitability.

Neurophysiological Effects of 5-Carboxamidotryptamine in Rat Brain

Brain RegionPreparationObserved Effect of 5-CTImplicationReference
Medullary BrainstemIn vivo (microiontophoresis)Failed to excite the majority of 5-HT-excited neuronsExcitatory 5-HT receptors in this region are not 5-HT1-like nih.gov
HippocampusIn vitro (slices)Increased bursting frequency of spontaneous epileptiform activityModulation of hippocampal excitability researchgate.net

The effects of 5-Carboxamidotryptamine on the gastrointestinal system have been investigated in isolated tissue preparations. In the guinea-pig ileum precontracted with histamine, 5-CT induces relaxation. nih.gov This effect has been used to characterize the specific 5-HT receptor subtype mediating this response, which appears to be distinct from 5-HT2, 5-HT1A, 5-HT1B, or 5-HT1C receptor subtypes. nih.gov Further studies in the guinea-pig ileum have shown that agents with high affinity for the 5-HT1A site, such as N,N-dipropyl-5-carboxamidotryptamine (DP-5-CT), can inhibit responses to field stimulation, consistent with an effect at 5-HT1A receptors. nih.gov

In the rat stomach fundus, 5-CT has been shown to be an agonist, causing contraction of the longitudinal muscle. nih.gov However, its potency is lower than that of 5-HT and other tryptamine (B22526) analogues in this preparation. nih.gov The receptors in the rat fundus mediating this contraction are thought to be of the 5-HT2B subtype. nih.gov

Effects of 5-Carboxamidotryptamine on Gastrointestinal Preparations

Animal ModelTissue PreparationObserved Effect of 5-CTReceptor ImplicatedReference
Guinea PigIleum (precontracted)RelaxationA distinct 5-HT receptor subtype nih.gov
Ileum (field stimulated)Inhibition of responses (by DP-5-CT)5-HT1A nih.gov
RatStomach Fundus (longitudinal muscle)Contraction (lower potency)5-HT2B nih.gov

Methodological Considerations and Advanced Analytical Approaches in 5 Carboxamidotryptamine Maleate Salt Research

Preparation and Formulation for Research Use

For in vitro research applications, 5-Carboxamidotryptamine is commonly used as a maleate (B1232345) salt. scbt.com This salt form is a white solid with a molecular weight of 319.32 g/mol and a molecular formula of C₁₁H₁₃N₃O·C₄H₄O₄. scbt.com Stock solutions for experimental use are typically prepared by dissolving the maleate salt in an appropriate solvent. glpbio.com Given its high solubility in water (up to 100 mM), aqueous solutions can be readily prepared. For cell-based assays, the compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution, which is then further diluted in the appropriate cell culture medium to the desired final concentration for the experiment. nih.gov To enhance solubility, particularly at higher concentrations, warming the solution to 37°C and using an ultrasonic bath may be employed. glpbio.com Prepared stock solutions are typically stored at -20°C for short-term use (within a month) or at -80°C for longer-term storage (up to six months) to maintain stability. glpbio.com

Advantages of Maleate Salt Form for Research Applications (e.g., stability, solubility)

The selection of a salt form for a research compound is a critical consideration, as it can significantly impact its physicochemical properties and, consequently, its utility in experimental settings. The maleate salt of 5-Carboxamidotryptamine offers several advantages for research applications, primarily related to its enhanced stability and solubility. mdpi.com

Salt formation is a common strategy to improve the aqueous solubility of weakly basic or acidic compounds. mdpi.com 5-Carboxamidotryptamine maleate demonstrates good solubility in water, which is advantageous for preparing the stock solutions needed for a wide range of in vitro assays. This property ensures that the compound can be delivered to the biological system in a dissolved state, allowing for accurate and reproducible experimental results.

In addition to solubility, the maleate salt form can confer greater chemical stability to the parent compound. mdpi.com This increased stability is beneficial for the storage of the compound, both in its solid form and in solution, ensuring the integrity and purity of the substance over time. This is particularly important for maintaining the consistency of experimental results across different batches and time points. The use of a stable, crystalline salt form like maleate helps to avoid issues related to the handling and formulation of amorphous or less stable forms of a compound.

Radioligand Binding Assays for Receptor Affinity and Density Determination

Radioligand binding assays are a cornerstone technique for characterizing the interaction of ligands with their receptors. researchgate.net These assays utilize a radioactively labeled form of a ligand to quantify its binding to a specific receptor. In the context of 5-Carboxamidotryptamine research, tritiated 5-CT ([³H]5-CT) is a commonly used radioligand to investigate its binding to various serotonin (B10506) (5-HT) receptors. nih.govnih.gov

These assays are typically performed using cell membranes or tissue homogenates that express the receptor of interest. The fundamental principle involves incubating the biological preparation with the radioligand and then separating the bound from the unbound radioligand. The amount of radioactivity associated with the bound fraction is then measured.

Two primary types of radioligand binding assays are employed:

Saturation binding assays: These experiments involve incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached. The data from these assays are used to determine the maximum number of binding sites (Bmax), which provides a measure of receptor density, and the equilibrium dissociation constant (Kd), which is an inverse measure of the radioligand's affinity for the receptor. umich.eduumich.edu

Competition binding assays: In these assays, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing ligand (such as 5-Carboxamidotryptamine maleate). The ability of the unlabeled ligand to displace the radioligand from the receptor is measured. The data are used to calculate the inhibitory constant (Ki), which represents the affinity of the competing ligand for the receptor. researchgate.net

Through such assays, the high affinity of 5-Carboxamidotryptamine for several 5-HT receptor subtypes has been established. It is known to be a non-selective, high-affinity full agonist at the 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁ₙ, 5-HT₅ₐ, and 5-HT₇ receptors. wikipedia.org

Receptor SubtypeRadioligandTissue/Cell SourceKi (nM)Bmax (fmol/mg protein)Reference
5-HT₁ₐ [³H]8-OH-DPATRat Hippocampus2.1- guidetopharmacology.org
5-HT₁ₑ [³H]5-CTGuinea Pig Brain0.19-0.45- nih.gov
5-HT₁ₙ [³H]5-CTBovine Substantia Nigra--
5-HT₇ [³H]5-CTRat Brain-33.2 ± 0.7

This table presents a selection of binding data for 5-Carboxamidotryptamine at various serotonin receptors. Note that different radioligands and tissue sources can influence the determined values.

In Vitro and In Vivo Pharmacological Profiling Techniques

The pharmacological profiling of 5-Carboxamidotryptamine maleate salt has been conducted using a variety of in vitro and in vivo techniques to characterize its binding affinities and functional activities at different serotonin receptors.

In Vitro Pharmacological Profiling:

In vitro studies are essential for determining the binding affinity and functional potency of a compound at its molecular targets in a controlled environment. Radioligand binding assays are a common in vitro technique used to determine the affinity of a compound for a specific receptor. These assays involve competing the unlabeled compound (in this case, 5-CT) with a radiolabeled ligand that has a known high affinity for the receptor of interest. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated.

Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. For G protein-coupled receptors (GPCRs) like the serotonin receptors, these assays often measure the production of second messengers, such as cyclic AMP (cAMP), or the activation of downstream signaling pathways.

The in vitro profile of 5-CT reveals it to be a high-affinity agonist at several 5-HT receptors. wikipedia.org

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
5-HT1A HighFull Agonist
5-HT1B HighFull Agonist
5-HT1D HighFull Agonist
5-HT5A HighAgonist
5-HT7 HighAgonist

In Vivo Pharmacological Profiling:

In vivo studies are crucial for understanding the physiological effects of a compound in a whole, living organism. These studies can reveal information about a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its pharmacodynamic effects on various physiological systems.

For 5-CT, in vivo studies in animal models have been used to investigate its behavioral and physiological effects. For example, subcutaneous administration of 5-CT in rats has been shown to increase water intake, an effect that was preventable by a 5-HT1/2 antagonist, suggesting the involvement of a peripheral 5-HT1-like receptor. nih.gov Such studies often involve observing changes in specific behaviors or physiological parameters following the administration of the compound. The use of selective antagonists can help to identify the receptor subtypes responsible for the observed effects.

In Vivo ModelObserved Effect of 5-CTImplicated Receptor(s)
Rat Increased water intake (dipsogenic effect)Peripheral 5-HT1-like receptor
Rat Reduced food intake (anorectic effect)5-HT1-like receptor

By combining these advanced analytical and pharmacological profiling techniques, researchers can build a comprehensive understanding of the molecular mechanisms and physiological effects of this compound.

Advanced Research Applications and Future Directions for 5 Carboxamidotryptamine Maleate Salt

5-Carboxamidotryptamine Maleate (B1232345) Salt as a Benchmark Research Tool Compound

5-Carboxamidotryptamine (5-CT) maleate salt is a tryptamine (B22526) derivative closely related to the neurotransmitter serotonin (B10506). wikipedia.orgiiab.me Its significance in pharmacology stems from its function as a high-affinity, non-selective agonist at multiple serotonin receptors. wikipedia.org This characteristic makes it an invaluable benchmark tool in neuropharmacology, allowing researchers to probe the complex serotonergic system.

Initially, 5-CT was thought to be selective for the 5-HT1A receptor due to its high binding affinity at this site. wikipedia.org However, subsequent research revealed its potent agonism at a broader range of receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT5A, and 5-HT7 subtypes. wikipedia.org It also interacts with 5-HT2, 5-HT3, and 5-HT6 receptors, albeit with lower affinity. wikipedia.org Its negligible affinity for 5-HT1E and 5-HT1F receptors further enhances its utility as a tool for differentiating between receptor families. wikipedia.orgnih.gov

Utility in Serotonin Receptor Classification and Subtype Differentiation

The broad but differentiated affinity profile of 5-Carboxamidotryptamine is fundamental to its use in classifying and characterizing serotonin receptor subtypes. researchgate.net Historically, the 5-HT1 receptor family was initially grouped based on high affinity for serotonin and agonists like 5-CT. nih.gov Researchers exploit 5-CT's properties in several ways:

Radioligand Binding Assays: Tritiated 5-CT ([3H]5-CT) is widely used in autoradiography to map the distribution of 5-HT1-like receptors in brain tissue. nih.govdntb.gov.ua By co-incubating tissue with [3H]5-CT and selective antagonists for specific subtypes (e.g., for 5-HT1A or 5-HT1B/1D), scientists can mask binding to known sites and thereby isolate and visualize novel or less-characterized receptor populations, such as the 5-HT1E and 5-HT1F sites. nih.gov

Functional Differentiation in vitro: In functional assays, 5-CT can elicit specific cellular responses that are mediated by different receptors. For instance, in studies of hippocampal pyramidal cells, 5-CT was found to mimic only the 5-HT1A receptor-mediated membrane hyperpolarization caused by serotonin, without replicating other serotonin effects like the reduction of afterhyperpolarization (AHP). nih.gov This allows for the precise dissection of which receptor subtype is responsible for a specific physiological action. nih.gov

In vivo Subtype Characterization: The role of specific receptors in complex physiological processes can be clarified using 5-CT in combination with genetic models. In a study on dural plasma protein extravasation, a model for migraine, 5-CT effectively inhibited this process in both wild-type mice and in knockout mice lacking the 5-HT1B receptor. nih.gov This finding demonstrated that 5-CT exerts its effect in this model through receptors other than 5-HT1B, helping to differentiate the in vivo functions of these closely related subtypes. nih.gov

Table 1: Binding Affinity of 5-Carboxamidotryptamine at Various Serotonin Receptors

Receptor Subtype Binding Affinity (pKi) Reference(s)
5-HT1A 8.9–9.0 nih.gov
5-HT1B 8.9–9.0 nih.gov
5-HT1D 8.9–9.0 nih.gov
5-HT5A 7.7 nih.gov
5-HT7 High Affinity wikipedia.org
5-HT1E Negligible Affinity wikipedia.org

Application as a Pharmacological Probe in Intracellular Signaling Cascades

Beyond receptor binding, 5-Carboxamidotryptamine is a critical tool for investigating the intracellular signaling pathways that are initiated upon receptor activation. Most serotonin receptors are G protein-coupled receptors (GPCRs), which trigger a cascade of events inside the cell upon activation. springermedizin.dewikipedia.org

5-CT is used to stimulate these receptors, allowing researchers to identify their specific G protein coupling partners and downstream effects:

G Protein Coupling: The 5-HT1 and 5-HT5 receptor families, for which 5-CT has high affinity, typically couple to the Gi/o family of G proteins. springermedizin.debohrium.com Activation of these receptors by 5-CT leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). springermedizin.denih.gov In contrast, 5-HT7 receptors, also a high-affinity target for 5-CT, couple to Gs proteins, which activate adenylyl cyclase and increase cAMP levels. youtube.com By measuring changes in cAMP after applying 5-CT, researchers can confirm the functional coupling of these receptors in various cell types and tissues. nih.gov

Ion Channel Modulation: 5-HT1A receptor activation is known to open G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and inhibition of firing. nih.govnih.gov 5-CT is used to selectively trigger this pathway to study its physiological consequences, such as its inhibitory effect on hippocampal neurons. nih.gov

Table 2: G Protein Coupling and Signaling Pathways for Receptors with High Affinity for 5-Carboxamidotryptamine

Receptor Subtype Primary G Protein Partner Primary Effector Pathway Reference(s)
5-HT1A Gi/o Inhibition of adenylyl cyclase; Opening of K+ channels springermedizin.denih.govnih.gov
5-HT1B Gi/o Inhibition of adenylyl cyclase springermedizin.de
5-HT1D Gi/o Inhibition of adenylyl cyclase springermedizin.de
5-HT5A Gi/o Inhibition of adenylyl cyclase nih.govbohrium.com

Design and Synthesis of Next-Generation Serotonergic Ligands Based on the 5-Carboxamidotryptamine Scaffold

The chemical structure of 5-Carboxamidotryptamine serves as a valuable template, or scaffold, for the rational design of new serotonergic ligands. While 5-CT's lack of selectivity is an asset for its role as a research probe, the goal of therapeutic drug design is often to create compounds with high selectivity for a single receptor subtype to maximize efficacy and minimize side effects.

The 5-CT scaffold is a starting point for medicinal chemists to:

Improve Selectivity: By systematically modifying the structure of 5-CT, researchers can enhance its affinity for one receptor subtype while reducing it for others. For example, a derivative of 5-CT, AH-494, was developed to function as a more selective agonist for the 5-HT7 receptor over the 5-HT1A receptor. wikipedia.org

Serve as a Structural Template: High-resolution imaging techniques, such as cryo-electron microscopy (cryo-EM), have provided detailed pictures of 5-CT bound within the ligand-binding pocket of serotonin receptors like the 5-HT5A subtype. nih.govbohrium.com These structures reveal the precise molecular interactions—such as salt bridges and hydrogen bonds—between the agonist and the receptor. nih.gov This structural information provides an explicit template, guiding chemists to design novel molecules that can fit into the same pocket with higher affinity or improved selectivity for a specific therapeutic target. nih.govbohrium.com

Elucidation of Novel or Atypical Serotonin Receptor Interactions and Mechanisms

5-Carboxamidotryptamine has been instrumental in uncovering new and unexpected aspects of serotonin receptor function. The recent determination of the cryo-EM structure of the 5-HT5A receptor in complex with both 5-CT and its coupled Gi protein provides unprecedented insight into the molecular basis of ligand recognition and G protein activation for this subtype. nih.govbohrium.com This structural data helps explain the determinants of 5-CT's selectivity across different Gi/o-coupled 5-HT receptors and offers a clear path for designing 5-HT5A-selective drugs. nih.govbohrium.com

Furthermore, research into GPCR signaling has revealed more complex mechanisms than simple on/off signaling. One such concept is "biased agonism," where a ligand can preferentially activate one intracellular signaling pathway over another at the same receptor. nih.gov For example, the 5-HT2A receptor can signal through both Gq proteins and β-arrestin pathways. nih.govresearchgate.net A broadly acting agonist like 5-CT can be used to characterize the full range of signaling possibilities for a given receptor, establishing a baseline against which the effects of potentially biased agonists can be compared.

Exploration of Emerging Research Areas Involving 5-Carboxamidotryptamine Maleate Salt

The utility of 5-Carboxamidotryptamine continues to extend into new areas of neuroscience research, including the study of complex interactions between receptor systems and their roles in specific cellular events.

Inter-receptor Modulation (Heteromerization): There is growing evidence that GPCRs can form complexes, or heteromers, with other receptors, allowing for functional crosstalk between different neurotransmitter systems. nih.gov For example, the serotonin 5-HT2A receptor can form heteromers with the dopamine (B1211576) D2 receptor, creating a new functional unit that may be a target for antipsychotic drugs. nih.gov Broad-spectrum agonists like 5-CT can be valuable in initial screening studies to probe for such functional crosstalk. Activating multiple serotonin receptors simultaneously might reveal unexpected changes in the signaling of other receptor systems, like the dopaminergic or glutamatergic systems, pointing toward the existence of receptor heteromers.

Specific Cellular Processes: The signaling pathways initiated by 5-HT receptors have profound effects on neuronal architecture and function. For instance, some 5-HT receptors are coupled to the G13 protein, which can activate the RhoA signaling pathway. uhsp.edu This pathway is known to be involved in processes like neurite retraction and changes in cell shape. uhsp.edu Using agonists such as 5-CT to activate specific receptor populations allows researchers to link serotonergic signaling to the regulation of fundamental cellular behaviors in the nervous system. uhsp.edu

Q & A

Q. Table 1: Receptor Affinity Profile of 5-CT

Receptor SubtypeAssay ModelKey Antagonists for Selectivity Testing
5-HT₁ARat cortexWAY-100635
5-HT₁BGuinea pigGR127935
5-HT₇HUVECsSB-269970

What in vitro models are appropriate for studying 5-CT’s effects on intracellular signaling pathways?

5-CT inhibits forskolin-stimulated cAMP accumulation in cells expressing 5-HT₁ receptors (e.g., CHO-5HT₁B), measured via cAMP ELISA or BRET-based biosensors . For 5-HT₇-linked pathways (e.g., PKA activation in endothelial migration), siRNA knockdown or pharmacological inhibitors (e.g., PKI) validate specificity .

Advanced Research Questions

How can researchers resolve contradictory data on 5-CT’s excitatory vs. inhibitory neuronal effects in electrophysiological studies?

Discrepancies arise from receptor subtype expression variability (e.g., 5-HT₁A vs. 5-HT₇ in pallidal neurons) or experimental conditions (e.g., concentration, species). In rat brain slices, 5-CT depolarizes 23% of neurons and hyperpolarizes 49%, requiring co-application of selective antagonists (e.g., SB-258719 for 5-HT₇) to isolate mechanisms . Parallel RNA-seq profiling of tissue-specific receptor expression is recommended.

What strategies mitigate off-target effects when studying 5-CT’s role in in vivo models, such as cardiovascular or glucose regulation?

5-CT’s antihypertensive and hyperglycemic effects in rats involve multiple receptors . To dissect contributions:

  • Use knockout models (e.g., 5-HT₇⁻/⁻ mice) .
  • Administer receptor-specific antagonists (e.g., WAY-100635 for 5-HT₁A) before 5-CT .
  • Pair with in situ hybridization to map receptor distribution in target tissues .

How does 5-CT’s activity at 5-HT₅/7 receptors complicate data interpretation in studies of adenylate cyclase inhibition?

While 5-HT₁ receptors inhibit cAMP via Gαi/o, 5-HT₇ receptors activate Gαs, increasing cAMP. In cells co-expressing both (e.g., hippocampal neurons), 5-CT’s net effect depends on receptor density ratios. Use biased agonists (e.g., LP-12 for 5-HT₇) or dual-pathway biosensors (e.g., EPAC/cAMP FRET) to deconvolute signaling .

What methodological controls are critical when using 5-CT in behavioral assays, such as aggression or locomotion studies?

In crayfish aggression models, 5-CT enhances agonistic behavior, opposing serotonin’s inhibitory effects . Controls include:

  • Vehicle-matched groups to rule out solvent effects (e.g., methanol in corticosterone solutions ).
  • Dose-response curves to identify receptor saturation (e.g., 5-CT’s dual low-dose/high-dose effects on bradycardia ).
  • Pharmacokinetic profiling to confirm CNS penetration in mammals .

Data Contradiction Analysis

Why does 5-CT show species-specific variability in receptor activation, and how can this be addressed in translational research?

5-HT₇ receptor homology varies between humans (92% identity) and rodents, affecting ligand binding. For example, 5-CT’s EC₅₀ for 5-HT₇ in human endothelial cells (HUVECs) is 4.16 nM, but differs in rat models . Cross-species comparisons using chimeric receptors or molecular dynamics simulations (e.g., SHELX-refined crystal structures ) clarify binding pocket interactions.

Q. Key Recommendations for Experimental Design

  • Validate receptor expression in model systems via qPCR or western blot .
  • Use SHELX -based crystallography for ligand-receptor docking studies .
  • Avoid commercial sources lacking HPLC/NMR validation (e.g., benchchem.com ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.